N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-YL)pyridazin-3-YL]sulfanyl}acetamide
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Description
N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-YL)pyridazin-3-YL]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H26ClN5O3S and its molecular weight is 500.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study discusses the design, synthesis, and biological evaluation of a related compound , highlighting its potential for DPPH scavenging activity, analgesic, and anti-inflammatory activities . This research indicates a methodological approach to creating and assessing the compound's effectiveness in biological applications, shedding light on its utility beyond mere chemical interest (Nayak et al., 2014).
Vibrational Spectroscopic Analysis
Another study employs vibrational spectroscopic techniques , including Raman and Fourier transform infrared spectroscopy, to characterize an antiviral active molecule. This analysis provides insight into the molecule's structure, stability, and interactions , highlighting the compound's potential inhibition activity against viruses (Jenepha Mary et al., 2022).
Potential Pesticide Application
Research on N-derivatives of related compounds has been characterized by X-ray powder diffraction, indicating their potential as pesticides . This suggests the compound's applications could extend into agricultural sciences, offering new avenues for pest control (Olszewska et al., 2011).
Pharmacological Potential
A study on different derivatives explores their antibacterial and anti-enzymatic potential , supported by hemolytic activity evaluation. This underscores the compound's potential in developing new therapeutic agents with specific bacterial strain inhibition capabilities (Nafeesa et al., 2017).
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3S/c1-32-20-15-21(33-2)19(14-18(20)25)26-23(31)16-34-24-9-8-22(27-28-24)30-12-10-29(11-13-30)17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKHCDXEJTTYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NN=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.